molecular formula C12H16O B7939750 4-(2-Ethylphenyl)-1-buten-4-ol

4-(2-Ethylphenyl)-1-buten-4-ol

Cat. No.: B7939750
M. Wt: 176.25 g/mol
InChI Key: GYBRDUKJUNSQIR-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)-1-buten-4-ol is an organic compound that belongs to the class of alcohols It features a butenol structure with a 2-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another method involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol. This reaction requires careful control of temperature and the exclusion of moisture to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-Ethylphenyl)-1-buten-4-one or 4-(2-Ethylphenyl)-1-butanal.

    Reduction: 4-(2-Ethylphenyl)-1-butane.

    Substitution: 4-(2-Ethylphenyl)-1-buten-4-chloride or 4-(2-Ethylphenyl)-1-buten-4-bromide.

Scientific Research Applications

4-(2-Ethylphenyl)-1-buten-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-buten-4-ol: Lacks the ethyl substituent on the phenyl ring, which may affect its reactivity and biological activity.

    4-(2-Methylphenyl)-1-buten-4-ol: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

    4-(2-Isopropylphenyl)-1-buten-4-ol: Features an isopropyl group, leading to different steric and electronic effects compared to the ethyl group.

Uniqueness

4-(2-Ethylphenyl)-1-buten-4-ol is unique due to the presence of the ethyl group on the phenyl ring, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in synthetic applications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-(2-ethylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBRDUKJUNSQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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